

Actiphenol Fundamentals and Analysis Context

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Compound Focus: Actiphenol

CAS No.: 526-02-3

Cat. No.: S3128538

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Actiphenol is a glutarimide-containing polyketide often co-produced with cycloheximide by various *Streptomyces* species [1]. Its core structure features a phenol moiety in place of the cyclohexanone found in cycloheximide [1].

The table below summarizes key characteristics from the scientific literature:

Property	Description
Biological Source	Isolated from numerous <i>Streptomyces</i> species (e.g., <i>S. griseus</i> , <i>S. albulus</i>) [1].
Structural Class	Glutarimide-containing polyketide; shares a carbon skeleton with cycloheximide [1].
Key Structural Feature	Contains a phenol moiety [1].
Biosynthetic Cluster	Governed by the chx gene cluster (~35 kb), featuring an acyltransferase-less type I PKS [1].
Detection in Research	HPLC analysis confirmed production and guided biosynthetic studies in <i>Streptomyces</i> sp. YIM65141 [1].

Chromatography Techniques for Phenolic Compounds

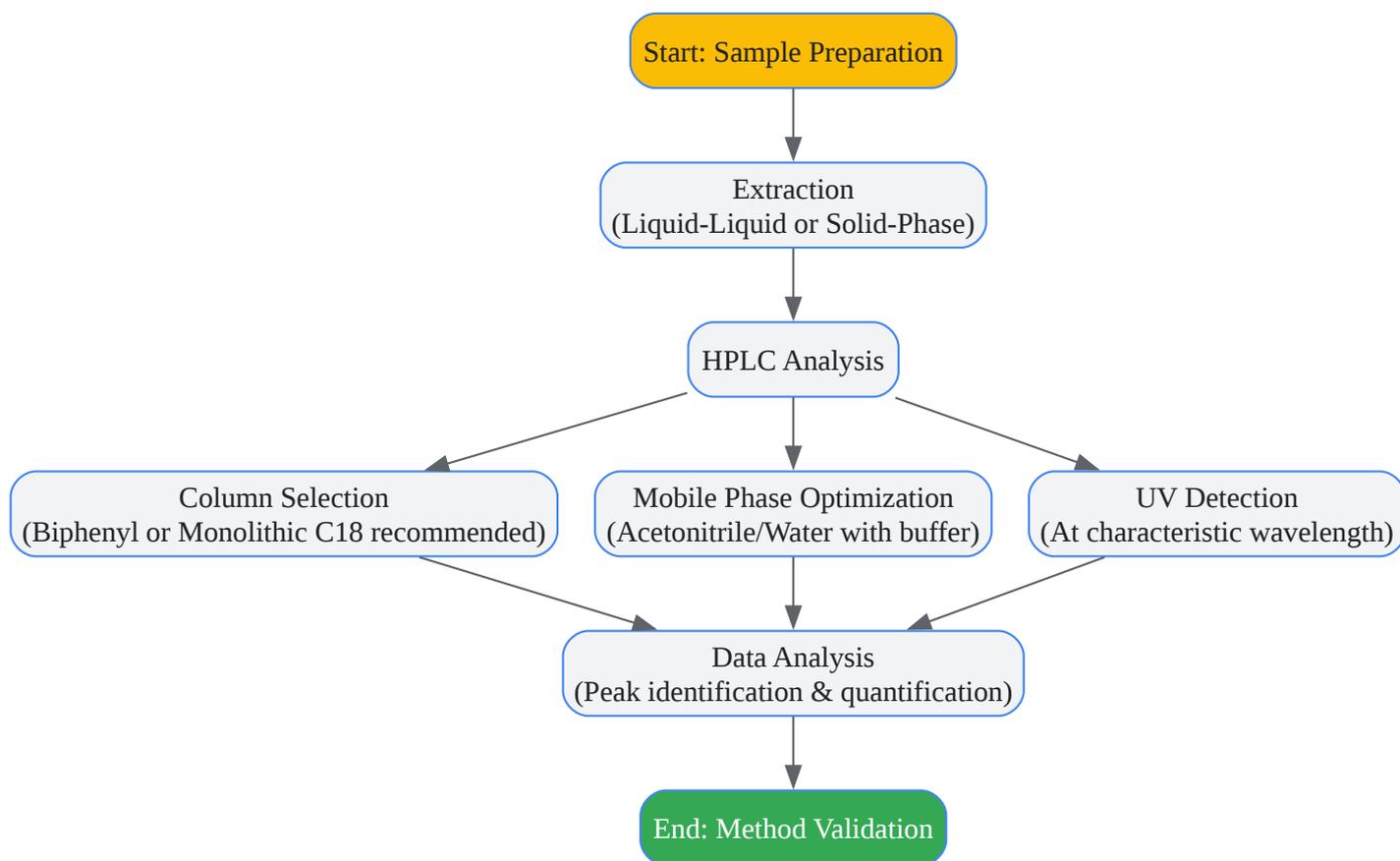
While specific validated methods for **actiphenol** are not detailed in the search results, general high-performance approaches for analyzing phenolic compounds are well-established. The choice of column is critical for achieving optimal separation.

Column Type	Stationary Phase	Key Advantages for Phenolic Compounds
Conventional C18 [2]	Fully porous octadecyl silica	Widely used, well-documented methods.
Biphenyl Core-Shell [2]	Partially porous biphenyl	Superior resolution: >30% higher peak capacity, improved selectivity and retention for complex mixtures like olive oil phenols.
Monolithic C18 [3]	Single piece of porous silica rod	Fast separations: Allows high flow rates without high backpressure, enabling analysis in minutes (e.g., separation of phenol and nitrophenols in <3.5 min).

Reversed-Phase HPLC (RP-HPLC) is the most prevalent technique [2]. Detection is commonly performed using ultraviolet (UV) detectors, as phenolic compounds have strong UV absorbance [2] [3]. For complex samples, solid-phase extraction (SPE) with polymeric sorbents like LiChrolut EN is often used for pre-concentration and clean-up [3].

Proposed Analytical Workflow for Actiphenol

Based on best practices for similar compounds, here is a logical workflow for developing an **actiphenol** analysis method. You can adapt this high-level procedure and optimize the parameters based on your specific instrumentation and sample matrix.



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Sample Preparation and Analysis

- **Extraction:** For microbial cultures (e.g., *Streptomyces*), a liquid-liquid extraction using a suitable organic solvent (like ethyl acetate) is a typical first step to isolate **actiphenol** from the fermentation broth [1].
- **HPLC Analysis:**
 - **Column:** A **Kinetex biphenyl core-shell column** (e.g., 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size) is highly recommended for its superior resolution of phenolic compounds [2].
 - **Mobile Phase:** Begin method development with a binary system. Use a mixture of **acetonitrile** and a **aqueous buffer** (e.g., 50 mM acetate buffer, pH ~5.0). A gradient elution from 20% to 50% acetonitrile over 10-15 minutes can effectively separate components [2] [3].

- **Detection:** Use a **UV-DAD detector**. The optimal wavelength should be determined experimentally, but phenols often absorb well between 270-280 nm.
- **Flow Rate:** 1.0 - 3.0 mL/min, depending on column backpressure and desired resolution [3].

Recommendations for Protocol Development

To obtain the specific technical details needed for a complete protocol, I suggest you:

- **Consult specialized databases** like SciFinder or Reaxys using "**actiphenol**" and "HPLC" as primary search terms. These resources often contain full method details from journal articles that are not freely available online.
- **Review literature on related compounds**, particularly papers describing the isolation and analysis of **cycloheximide** or other **glutarimide-containing polyketides** from *Streptomyces*. The analytical methods may be directly applicable or easily adaptable for **actiphenol** [1].

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References

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